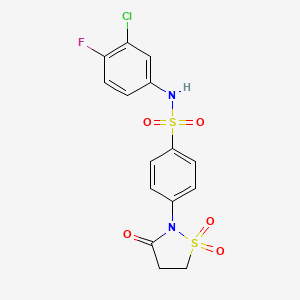
N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H12ClFN2O5S2 and its molecular weight is 418.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.9860197 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique molecular structure that includes a sulfonamide group and a thiazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the cardiovascular system and as a possible therapeutic agent.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 951898-86-5 |
| Molecular Formula | C₁₅H₁₂ClFN₂O₅S₂ |
| Molecular Weight | 418.9 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit various enzymes by binding to their active sites, while the thiazolidinone ring may interact with proteins involved in cellular signaling pathways. This interaction can disrupt normal cellular processes, leading to its observed biological effects.
Biological Activity
Research indicates that sulfonamide derivatives exhibit various biological activities, including:
- Cardiovascular Effects : Some studies suggest that compounds similar to this compound can influence perfusion pressure and coronary resistance. For instance, a study evaluated the impact of different sulfonamide derivatives on isolated rat hearts and found that certain derivatives decreased coronary resistance significantly compared to controls .
Case Study: Impact on Perfusion Pressure
In an experimental study involving isolated rat hearts, various concentrations of sulfonamide derivatives were tested for their effects on perfusion pressure. The results were categorized as follows:
| Group | Compound Dose | Observed Effect |
|---|---|---|
| Control | Krebs solution only | Baseline perfusion pressure |
| Compound 1 | 0.001 nM | Significant decrease in perfusion pressure |
| Compound 2 | 0.001 nM | Moderate effect |
| Compound 3 | 0.001 nM | No significant change |
These findings suggest that certain structural modifications in sulfonamides can lead to enhanced biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting the compound's behavior in biological systems.
Theoretical Pharmacokinetic Parameters
Using computational models like ADME/PK and SwissADME can provide insights into the expected pharmacokinetic behavior of this compound. Theoretical analyses have indicated that it may possess favorable absorption characteristics and moderate toxicity profiles .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O5S2/c16-13-9-10(1-6-14(13)17)18-26(23,24)12-4-2-11(3-5-12)19-15(20)7-8-25(19,21)22/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEZPUJGEYPQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














